2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride
Overview
Description
2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride is a chemical compound with the molecular formula C6H12ClNO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride typically involves the reaction of pyrrolidine with chloroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Pyrrolidine is reacted with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form 2-(Pyrrolidin-1-Yl)Acetic Acid.
Step 2: The resulting 2-(Pyrrolidin-1-Yl)Acetic Acid is then treated with hydrochloric acid to obtain this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of various chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The compound can also participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A derivative of pyrrolidine with a similar structure but different functional groups.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups in the pyrrolidine ring.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness
2-(Pyrrolidin-1-Yl)Acetic Acid Hydrochloride is unique due to its specific functional groups and the presence of the hydrochloride salt. This gives it distinct chemical properties and reactivity compared to other pyrrolidine derivatives. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
2-pyrrolidin-1-ylacetic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c8-6(9)5-7-3-1-2-4-7;/h1-5H2,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGULTVOVROJID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40515421 | |
Record name | (Pyrrolidin-1-yl)acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40515421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6628-74-6 | |
Record name | 6628-74-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108221 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6628-74-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60996 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (Pyrrolidin-1-yl)acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40515421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(pyrrolidin-1-yl)acetic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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